7-(1-phenylethoxy)-2H-chromen-2-one
Description
Historical Context and Chemical Significance of the 2H-Chromen-2-one (Coumarin) Core
The story of coumarin (B35378) dates back to 1820 when it was first isolated from the tonka bean. mdpi.com Chemically, coumarin is a benzopyrone, consisting of a benzene (B151609) ring fused to an α-pyrone ring. researchgate.net This simple, yet elegant, scaffold has proven to be a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. nih.gov The versatility of the coumarin nucleus allows for a multitude of chemical modifications, leading to a vast library of derivatives with diverse pharmacological properties. nih.govnih.gov
Biological Prominence of 7-Substituted Coumarin Derivatives
Among the various positions on the coumarin ring available for substitution, the 7-position has been a particular focus of research. The introduction of different functional groups at this position has been shown to significantly influence the biological activity of the resulting compounds. nih.gov Naturally occurring 7-hydroxycoumarins, such as umbelliferone (B1683723), are precursors to a wide array of more complex coumarins. chemmethod.com Derivatives with substitutions at the 7-position have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. nih.govnih.gov The nature of the substituent at the 7-position can modulate the compound's physical properties, such as solubility and bioavailability, as well as its interaction with biological targets. nih.gov
Rationale for Dedicated Academic Research on 7-(1-phenylethoxy)-2H-chromen-2-one
The specific focus on this compound stems from several key considerations. The presence of a 1-phenylethoxy group at the 7-position introduces a chiral center, suggesting the potential for stereoselective interactions with biological targets. This chirality can lead to differences in pharmacological activity between the enantiomers. Furthermore, the phenylethoxy moiety adds a significant lipophilic character to the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The ether linkage provides a degree of flexibility, allowing the phenyl group to adopt various conformations, which could be crucial for binding to specific receptor sites. Research into analogous compounds with ether-linked side chains at the 7-position has shown promising biological activities, providing a strong rationale for the investigation of this particular derivative.
Current State of Research and Unaddressed Questions Pertaining to the Compound
While the broader class of 7-substituted coumarins is well-studied, specific academic research focusing exclusively on this compound is limited. Its existence is confirmed through its availability from chemical suppliers. sigmaaldrich.com However, detailed studies on its synthesis, spectral characterization, and comprehensive biological evaluation are not extensively reported in publicly available literature. This lack of specific data presents a clear gap in the current understanding of this compound. Key unaddressed questions include:
What are the specific biological targets of this compound?
How does the chirality of the 1-phenylethoxy group affect its biological activity?
What is the full spectrum of its pharmacological effects (e.g., anticancer, anti-inflammatory, antimicrobial)?
What are its pharmacokinetic and toxicological profiles?
Scope and Objectives of the Comprehensive Research Outline
To address the existing knowledge gap, a comprehensive research outline for this compound would be essential. The primary objectives of such research would be to:
Develop and optimize a synthetic route for the compound and its individual enantiomers.
Perform complete spectral characterization (NMR, IR, MS) to confirm its structure.
Conduct a thorough in vitro and in vivo evaluation of its biological activities against a panel of relevant targets.
Investigate its mechanism of action at the molecular level.
Determine its ADME and toxicity profiles to assess its drug-like properties.
Such a systematic investigation would provide a clear understanding of the therapeutic potential of this compound and its place within the broader landscape of coumarin-based drug discovery.
Detailed Research Findings
Due to the limited specific research on this compound, the following sections will draw upon data from closely related 7-substituted coumarin derivatives to infer potential properties and highlight areas for future investigation.
Synthesis of 7-Alkoxy-Coumarins
The most probable synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide in the presence of a base. In this case, 7-hydroxycoumarin (umbelliferone) would be reacted with (1-bromoethyl)benzene.
Table 1: Representative Synthesis of 7-Alkoxy-Coumarins via Williamson Ether Synthesis
| Starting Material (Phenol) | Alkyl Halide | Base | Solvent | Product | Yield (%) | Reference |
| 7-hydroxy-4-methylcoumarin | n-Butyl bromide | K₂CO₃ | Acetone (B3395972) | 7-Butoxy-4-methylcoumarin | 85 | sigmaaldrich.com |
| 7-hydroxy-4-methylcoumarin | Benzyl bromide | K₂CO₃ | Acetone | 7-(Benzyloxy)-4-methylcoumarin | 92 | sigmaaldrich.com |
| 7-hydroxycoumarin | Ethyl bromoacetate | K₂CO₃ | DMF | Ethyl 2-((2-oxo-2H-chromen-7-yl)oxy)acetate | 95 | mdpi.com |
This table presents data for analogous compounds to illustrate the general synthetic approach.
Potential Biological Activities
Based on the vast body of research on 7-substituted coumarins, this compound can be hypothesized to possess a range of biological activities. The presence of the phenylethoxy group could confer specific interactions with various biological targets.
Table 2: Reported Biological Activities of Selected 7-Substituted Coumarin Derivatives
| Compound | Substituent at C7 | Biological Activity | Target/Assay | Reference |
| Osthole | -OCH(CH₃)CH=C(CH₃)₂ | Anti-inflammatory, Neuroprotective | Multiple | nih.gov |
| 7-Geranyloxycoumarin | -O-geranyl | Antifungal | Aspergillus species | mdpi.com |
| 7-(2-(4-chlorophenyl)ethoxy)coumarin | -OCH₂CH₂(p-Cl-Ph) | Monoamine Oxidase-B (MAO-B) Inhibition | Enzyme assay | nih.gov |
| 7-(2-oxo-2-phenylethoxy)-4-methyl-2H-chromen-2-one | -OCH(CH₃)C(=O)Ph | Antifungal | Candida albicans | researchgate.net |
This table showcases the diverse activities of structurally related compounds, suggesting potential avenues of investigation for this compound.
Structure
3D Structure
Properties
IUPAC Name |
7-(1-phenylethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-12(13-5-3-2-4-6-13)19-15-9-7-14-8-10-17(18)20-16(14)11-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZCIEKWBVCEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC3=C(C=C2)C=CC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 7 1 Phenylethoxy 2h Chromen 2 One
Strategies for the Construction of the 2H-Chromen-2-one Core
The formation of the 2H-chromen-2-one scaffold is a cornerstone of coumarin (B35378) chemistry. Modern synthetic approaches have focused on improving the efficiency, atom economy, and environmental footprint of classical methods, as well as developing novel routes to this privileged heterocyclic system.
Modernized Condensation Reactions (e.g., Pechmann, Knoevenagel) and Their Adaptations
The Pechmann and Knoevenagel condensations are fundamental reactions for the synthesis of the coumarin ring system. wikipedia.orgresearchgate.net Recent advancements have focused on the use of novel catalysts and reaction conditions to improve yields and simplify procedures.
The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org To synthesize the precursor for 7-(1-phenylethoxy)-2H-chromen-2-one, which is 7-hydroxycoumarin (umbelliferone), resorcinol (B1680541) is typically reacted with ethyl acetoacetate. Modern adaptations of this reaction employ a variety of catalysts to replace harsh traditional acids like concentrated sulfuric acid. These include solid acid catalysts such as Amberlyst-15, which allow for solvent-free conditions and catalyst recycling. scispace.comresearchgate.netresearchgate.net Heteropolyacids and metal oxides like Ti(IV)-doped ZnO nanoparticles have also been shown to be effective, offering high yields under milder conditions. nih.govtaylorandfrancis.com
The Knoevenagel condensation provides another major route to coumarins, typically involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group. tandfonline.comrsc.org For the synthesis of 3-substituted coumarins, salicylaldehyde can be condensed with malonic acid or its esters. nih.gov Innovations in this area include the use of microwave irradiation to accelerate the reaction, often under solvent-free conditions, which significantly reduces reaction times. rsc.orgsci-hub.se The use of environmentally benign catalysts like L-lysine in water or ionic liquids has also been explored to create greener synthetic protocols. tandfonline.comsapub.org
| Reaction | Reactants | Catalyst/Conditions | Product | Key Advantages |
| Pechmann Condensation | Resorcinol + Ethyl Acetoacetate | Amberlyst-15, 110°C, solvent-free | 7-Hydroxy-4-methylcoumarin | Green, reusable catalyst, high yield (up to 95%). scispace.comresearchgate.net |
| Pechmann Condensation | Phenols + β-Ketoesters | Ti(IV)-doped ZnO NPs | Substituted Coumarins | Heterogeneous, recyclable catalyst, mild conditions. nih.gov |
| Knoevenagel Condensation | Salicylaldehyde + Ethyl Acetate Derivatives | Piperidine, Microwave, solvent-free | Substituted Coumarins | Rapid reaction times, solvent-free. rsc.orgsci-hub.se |
| Knoevenagel Condensation | Salicylaldehyde + Meldrum's Acid | Sodium azide (B81097) or Potassium carbonate, Water, RT | Coumarin-3-carboxylic acid | High yields (up to 99%), environmentally friendly solvent. nih.gov |
Transition Metal-Catalyzed Coupling Reactions for Chromen-2-one Assembly
While condensation reactions are the most common, transition metal-catalyzed methods have emerged as powerful tools for the synthesis of the broader chromene and, in some cases, the chromen-2-one framework. These methods often offer different bond disconnection approaches and functional group tolerance. For instance, rhodium(III)-catalyzed C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones provides a route to 2H-chromene-3-carboxylic acids. organic-chemistry.org Nickel-catalyzed cross-coupling reactions of 2-ethoxy-2H-chromenes with boronic acids have also been developed for the synthesis of 2-substituted 2H-chromenes. organic-chemistry.org Although not direct syntheses of the unsubstituted 2H-chromen-2-one core, these methods highlight the potential of transition metal catalysis in constructing complex chromene derivatives.
A practical, transition-metal-free synthesis of 3-aryl-2H-chromen-2-ones has been established from salicylaldehydes and arylacetonitriles using potassium tert-butoxide as a promoter, showcasing an alternative to metal-catalyzed cross-coupling for C-C bond formation on the coumarin scaffold. nih.gov
| Method | Reactants | Catalyst/Reagents | Product Type |
| C-H Activation/[3+3] Annulation | N-Phenoxyacetamides + Methyleneoxetanones | Rhodium(III) catalyst | 2H-Chromene-3-carboxylic acids organic-chemistry.org |
| Cross-Coupling | 2-Ethoxy-2H-chromenes + Boronic Acids | Nickel catalyst | 2-Substituted-2H-chromenes organic-chemistry.org |
| Condensation | Salicylaldehydes + Arylacetonitriles | tBuOK in DMF | 3-Aryl-2H-chromen-2-ones nih.gov |
One-Pot and Multicomponent Reaction Approaches Towards the Scaffold
Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules like coumarins due to their efficiency and atom economy. mdpi.com These reactions allow for the construction of the coumarin scaffold in a single synthetic operation from three or more starting materials, which simplifies the synthetic process and reduces waste. For example, the synthesis of various coumarin derivatives has been achieved through MCRs under microwave assistance, leading to good yields of complex products. mdpi.com
Stereoselective Synthesis of the 2H-Chromen-2-one Nucleus
While the target compound this compound possesses a stereocenter on its ether side chain, there has been growing interest in the asymmetric synthesis of the coumarin nucleus itself to create chiral derivatives. Asymmetric organocatalysis has emerged as a key strategy in this area. nih.gov For instance, the Michael addition of 4-hydroxycoumarins to α,β-unsaturated enones, catalyzed by chiral organocatalysts, can produce warfarin (B611796) and its analogs with high enantioselectivity. nih.gov Furthermore, a stereoselective one-pot procedure for the synthesis of five-membered annulated coumarins has been developed using a dual catalysis system, achieving excellent enantioselectivities (up to 99% ee) through a Michael addition/hydroalkoxylation sequence. nih.gov These methods demonstrate the feasibility of controlling the stereochemistry of the coumarin core, opening avenues for the synthesis of novel chiral coumarin-based compounds.
| Reaction Type | Catalyst | Key Feature | Enantioselectivity |
| Michael Addition | Chiral Organocatalyst (e.g., Jørgensen catalyst) | One-pot synthesis of enantioenriched hemiacetals. nih.gov | High |
| Michael Addition/Hydroalkoxylation | Cinchona primary amine derivative / Silver carbonate | Dual catalysis for annulated coumarins. nih.gov | up to 99% ee |
| Allylic Alkylation | Chiral catalyst | Enantioselective synthesis of coumarins with allylic substituents. nih.gov | Good to excellent |
Installation and Derivatization of the 7-(1-Phenylethoxy) Moiety
The synthesis of the target compound, this compound, requires the formation of an ether linkage at the 7-position of the coumarin ring. This is typically achieved by the etherification of a 7-hydroxycoumarin precursor.
Etherification and Alkylation Methodologies at the C-7 Position
The most common method for the synthesis of 7-alkoxycoumarins is the Williamson ether synthesis, which involves the reaction of a 7-hydroxycoumarin with an alkyl halide in the presence of a base. mdpi.com The synthesis of this compound would thus start from a 7-hydroxycoumarin, such as umbelliferone (B1683723) (7-hydroxy-2H-chromen-2-one).
The general procedure involves deprotonating the hydroxyl group of the 7-hydroxycoumarin with a base to form a more nucleophilic phenoxide. Common bases used for this purpose include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). researchgate.netnih.govresearchgate.net The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone (B3395972). researchgate.netresearchgate.net The resulting phenoxide is then reacted with a suitable electrophile, which in the case of this compound, would be a 1-phenylethyl halide, such as (1-bromoethyl)benzene.
A study on the synthesis of 7-isopentenyloxycoumarin, a structurally related natural product, employed the reaction of umbelliferone with 3,3-dimethylallyl bromide in refluxing acetone with potassium carbonate as the base, demonstrating the feasibility of this approach for similar etherifications. mdpi.com The etherification of the hydroxyl group at the C-7 position of the 7-hydroxycoumarin skeleton has been shown to be an effective method for creating a diverse range of derivatives. researchgate.net
| Precursor | Reagents | Conditions | Product |
| 7-Hydroxycoumarin | (1-Bromoethyl)benzene, K₂CO₃ | Acetone, reflux | This compound |
| 7-Hydroxycoumarin | Alkyl halide, Cs₂CO₃ | DMF, 60°C | 7-Alkoxycoumarin researchgate.net |
| 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | Alkyl/aralkyl halides, NaH | DMF | O-substituted chlorinated coumarins researchgate.net |
| 7-Hydroxycoumarin | α-bromoacetamide, Cs₂CO₃ | Acetonitrile, 50°C | O-Alkylated Coumarins nih.gov |
Stereoselective Synthesis of the Chiral 1-Phenylethoxy Unit
The chirality of the 1-phenylethoxy side chain is a defining feature of this compound, and its stereoselective synthesis is of paramount importance. The most common precursor for the chiral 1-phenylethoxy group is chiral 1-phenylethanol (B42297).
A prevalent method for obtaining enantiomerically pure or enriched 1-phenylethanol is the asymmetric reduction of its corresponding prochiral ketone, acetophenone (B1666503). eurekaselect.com This transformation can be achieved using various chiral reducing agents or catalyst systems. Biocatalysis, employing enzymes or whole-cell systems, has emerged as a powerful tool for this purpose. For instance, reductases from various microorganisms, as well as enzymes present in plant tissues like carrot and celeriac, have been shown to reduce acetophenone to (R)- or (S)-1-phenylethanol with high enantiomeric excess (ee). rsc.orgCurrent time information in Chatham County, US.Current time information in Beaufort County, US.
Chemical methods for asymmetric reduction are also well-established. Chiral metal complexes, such as those based on ruthenium, rhodium, or iridium with chiral phosphine (B1218219) ligands, can catalyze the hydrogenation of acetophenone with excellent enantioselectivity. Furthermore, enzymatic kinetic resolution of racemic 1-phenylethanol is another effective strategy. In this approach, an enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomerically enriched alcohol from the acylated product. nih.govnih.gov
| Method | Description | Key Features |
| Asymmetric Reduction of Acetophenone | Reduction of the prochiral ketone using chiral catalysts or biocatalysts. | High enantioselectivity can be achieved. Both (R) and (S) enantiomers are accessible depending on the catalyst. |
| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer of racemic 1-phenylethanol. | Allows for the separation of enantiomers from a racemic mixture. |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral starting materials. | The chirality is derived from a readily available chiral source. |
Functional Group Interconversions on the Phenylethoxy Side Chain
Once the 1-phenylethoxy group is attached to the coumarin scaffold, it can undergo further chemical transformations. The phenyl ring of the side chain is susceptible to electrophilic aromatic substitution reactions. wikipedia.org Depending on the reaction conditions and the directing effects of the ether linkage, various substituents can be introduced onto this phenyl ring. For instance, nitration or halogenation would likely lead to substitution at the ortho and para positions of the phenylethoxy group's phenyl ring.
The benzylic position of the 1-phenylethoxy side chain is also a site for potential functionalization. For example, radical halogenation could introduce a halogen at this position, which could then be subjected to nucleophilic substitution reactions to introduce a variety of other functional groups.
Strategies for Scaffold Modification at Other Positions
Modification of the coumarin scaffold at positions other than C-7 allows for the synthesis of a diverse library of derivatives with potentially altered chemical and physical properties.
C-3 Substituent Introduction and Functionalization
The C-3 position of the coumarin ring is nucleophilic and can react with various electrophiles. For example, direct arylation of coumarins at the C-3 position has been achieved using arylhydrazines via radical oxidation. nih.gov Another approach involves the palladium-catalyzed C-H activation/desulfitative coupling, which allows for the regioselective arylation of coumarins at the C-3 position. researchgate.net
C-4 Substituent Introduction and Functionalization (e.g., Chloromethylation)
The C-4 position of the coumarin nucleus can also be functionalized. For instance, 4-(chloromethyl)-7-hydroxycoumarin is a known compound that can be synthesized and subsequently used to introduce the 1-phenylethoxy group at the 7-position. This chloromethyl group at C-4 serves as a reactive handle for further modifications through nucleophilic substitution reactions.
Modifications on the Fused Phenyl Ring (C-5, C-6, C-8)
The fused phenyl ring of the coumarin scaffold can undergo electrophilic aromatic substitution reactions. The 7-(1-phenylethoxy) group, being an electron-donating alkoxy group, will influence the regioselectivity of these substitutions. The alkoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially attack the C-6 and C-8 positions.
Nitration of 7-hydroxy-4-methylcoumarin, a closely related precursor, has been shown to yield a mixture of 6-nitro and 8-nitro derivatives. nih.govresearchgate.netscispace.com It is expected that the nitration of this compound would follow a similar pattern, with the bulky phenylethoxy group potentially influencing the ratio of the two isomers. Halogenation reactions, such as bromination, are also expected to occur at the C-6 and C-8 positions, with the regioselectivity being influenced by the reaction conditions and the nature of the halogenating agent. thieme.dewuxibiology.comyoutube.com The Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, is another potential modification. On 7-hydroxycoumarin derivatives, formylation has been reported to occur at the C-8 position. researchgate.net
| Position | Reaction Type | Potential Reagents/Conditions | Expected Outcome |
| C-3 | Electrophilic Substitution | Arylhydrazines/KMnO(_4), Arylsulfonyl chlorides/Pd-catalysis | Introduction of aryl groups. |
| C-4 | Nucleophilic Substitution | (on a pre-functionalized scaffold) | Introduction of various nucleophiles. |
| C-6, C-8 | Electrophilic Aromatic Substitution | HNO(_3)/H(_2)SO(_4), NBS/Br(_2), POCl(_3)/DMF (Vilsmeier-Haack) | Introduction of nitro, halo, and formyl groups. |
Green Chemistry Approaches and Sustainable Synthetic Practices for Chromen-2-one Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of coumarin derivatives to minimize environmental impact and improve efficiency. For the synthesis of compounds like this compound, several green strategies can be employed.
The use of environmentally benign solvents, or even solvent-free conditions, is a key aspect of green chemistry. For instance, the Pechmann condensation, a common method for coumarin synthesis, can be carried out using solid acid catalysts like Amberlyst-15 under solvent-free conditions. nih.govresearchgate.netscispace.com The use of deep eutectic solvents (DES) as both catalyst and solvent has also been reported for the synthesis of coumarin derivatives. nih.gov
Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields in coumarin synthesis. thieme.de The Duff formylation of hydroxycoumarins, for example, has been efficiently carried out under microwave irradiation. thieme.de Furthermore, the use of biocatalysts, as mentioned for the stereoselective synthesis of the 1-phenylethoxy unit, is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. rsc.orgCurrent time information in Chatham County, US.Current time information in Beaufort County, US. The development of reusable catalysts, such as magnetic nanoparticles functionalized with acidic groups, also contributes to the sustainability of these synthetic processes. nih.gov
Exploration of Biological Activities and Pharmacological Potential Preclinical Studies
Enzyme Inhibition Studies
The core of preclinical investigation into the pharmacological profile of 7-(1-phenylethoxy)-2H-chromen-2-one and its analogs lies in their ability to modulate the activity of specific enzymes. These studies are fundamental in elucidating the mechanisms that may underlie their therapeutic effects.
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
No specific preclinical studies on the inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β) by this compound were identified in the reviewed literature. However, the coumarin (B35378) scaffold, in general, has been explored for its potential as a source of GSK-3β inhibitors. nih.govresearchgate.net Research into various coumarin derivatives has shown that this class of compounds can exhibit inhibitory activity against GSK-3β, an enzyme implicated in a range of diseases including neurodegenerative disorders and type II diabetes. nih.govresearchgate.net For instance, a study on a series of synthesized coumarin derivatives revealed that some compounds demonstrated significant GSK-3β inhibition, with IC50 values in the micromolar range. nih.govresearchgate.net These findings suggest that the coumarin nucleus is a viable starting point for the design of novel GSK-3β inhibitors. nih.gov
Interactive Table: GSK-3β Inhibition by Select Coumarin Derivatives
| Compound | Concentration (µM) | % Inhibition or IC50 (µM) | Reference |
|---|---|---|---|
| Derivative 3a | 1 | IC50 = 1.224 | eurekaselect.com |
| Derivative 5b | 1 | IC50 = 6.875 | eurekaselect.com |
| Derivative 5c | 1000 | 49.62% | nih.govresearchgate.net |
| Derivative 5d | 1000 | 38.97% | nih.govresearchgate.net |
| Derivative 6b | 1000 | 41.33% | nih.govresearchgate.net |
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Specific data on the cholinesterase inhibitory activity of this compound is not available in the current body of scientific literature. However, extensive research has been conducted on 7-substituted coumarin derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease. nih.gov
Studies have shown that the substitution at the 7-position of the coumarin ring plays a crucial role in the inhibitory potency and selectivity. nih.govnih.gov For example, a series of 7-hydroxycoumarin derivatives bearing an amidic linker connected to various amines were synthesized and evaluated. nih.gov Several of these compounds displayed remarkable inhibitory activity against both AChE and BuChE. nih.gov The presence of a benzyloxy group at the 7-position, which is structurally related to the phenylethoxy group, has been noted to have a significant impact on AChE inhibitory activity. nih.gov
Interactive Table: Cholinesterase Inhibition by Select 7-Substituted Coumarin Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)acetamide derivative 4r | AChE | 1.6 | nih.gov |
| N-(1-benzylpiperidin-4-yl)acetamide derivative 4r | BuChE | 42 | nih.gov |
| 7-(4-fluorobenzyl)oxy derivative 4o | AChE | 0.16 | researchgate.net |
| Indene analogue 4c | AChE | 0.802 µg/mL | nih.gov |
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
While direct inhibitory data for this compound against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) is not specified in the reviewed literature, the 7-substituted coumarin class has been extensively investigated for this activity. nih.govacs.orgnih.gov These enzymes are significant targets in the treatment of neurodegenerative diseases and depression. nih.gov
Research indicates that the nature of the substituent at the C-7 position of the coumarin scaffold significantly influences both the potency and selectivity of MAO inhibition. scienceopen.comscienceopen.com Several studies have reported that 7-substituted coumarins can act as potent and selective inhibitors of either MAO-A or MAO-B. nih.govnih.gov For instance, some C7-substituted coumarins have shown inhibitory activities with IC50 values in the nanomolar to sub-micromolar range. nih.govnih.gov The presence of a benzyloxy group at C-7 has been shown to favor MAO-B inhibition over other substitutions like diethylamino, hydroxyl, and methoxy (B1213986) groups. scienceopen.comscienceopen.com
Interactive Table: MAO Inhibition by Select 7-Substituted Coumarin Derivatives
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| FR1 | hMAO-A | 1.5 | < -2.82 | nih.govnih.gov |
| SP1 | hMAO-A | 19 | < -2.42 | nih.govnih.gov |
| FR4 | hMAO-B | 18 | > 2.74 | nih.govnih.gov |
| FR5 | hMAO-B | 15 | > 2.82 | nih.govnih.gov |
| Compound 53 (hydrazinyl at C-3, benzyloxy at C-7) | hMAO-B | 3.22 | - | scienceopen.comscienceopen.com |
Urease Inhibition
Specific preclinical data on the urease inhibitory activity of this compound could not be located in the reviewed scientific literature. Nevertheless, the coumarin scaffold has been identified as a promising framework for the development of urease inhibitors. scielo.brrsc.orgnih.govbohrium.com Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and is implicated in the formation of kidney stones. nih.gov
Several studies have demonstrated that various coumarin derivatives can effectively inhibit urease activity. scielo.brrsc.org For example, a series of coumarin-based thiosemicarbazones showed excellent urease inhibition, with some compounds exhibiting IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea. rsc.org N-(R-phenyl)-3-carboxamide-coumarin derivatives have also been synthesized and shown to have potential as urease inhibitors, with inhibitory percentages ranging from 42 to 65%. scielo.br
Interactive Table: Urease Inhibition by Select Coumarin Derivatives
| Compound | IC50 (µM) | % Inhibition | Reference |
|---|---|---|---|
| Coumarin-thiosemicarbazone 12 | 2.23 ± 0.14 | - | rsc.org |
| Compound 4 | 4.15 ± 0.17 | - | rsc.org |
| Compound 6 | 16.95 ± 0.12 | - | rsc.org |
| Compound 2b (R = 2-Br) | >500 | 65% at 0.5mM | scielo.br |
| Compound 2d (R = 4-Br) | >500 | 61% at 0.5mM | scielo.br |
Lipoxygenase Inhibition
While there are no specific reports on the lipoxygenase (LOX) inhibitory activity of this compound, the coumarin class of compounds has been investigated for its potential to inhibit these enzymes. mdpi.comnih.govnih.govresearchgate.net Lipoxygenases are involved in the biosynthesis of leukotrienes, which are mediators of inflammation. frontiersin.org
Studies on various coumarin derivatives have shown that they can exhibit significant inhibitory effects against lipoxygenase. mdpi.comnih.govnih.gov For instance, in a study of a series of coumarin analogues, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one, a compound with a benzyloxy group at the 7-position, was identified as the strongest inhibitor of soybean LOX-3 with an inhibition of 96.6%. mdpi.comnih.gov This suggests that the presence of a bulky aromatic ether at the 7-position can be favorable for activity. Other 7-substituted coumarin derivatives have also been synthesized and evaluated, with some showing potent in vivo anti-inflammatory activity and in vitro 5-LOX inhibition. researchgate.net
Interactive Table: Lipoxygenase Inhibition by Select Coumarin Derivatives
| Compound | % Inhibition | Target Enzyme | Reference |
|---|---|---|---|
| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | 96.6% | Soybean LOX-3 | mdpi.comnih.gov |
| Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | 85.1% | Soybean LOX | mdpi.com |
| 6-bromo-2-oxo-2H-chromene-3-carbonitrile | 84.8% | Soybean LOX | mdpi.com |
| Prenyloxy-coumarin 9 | - | Soybean LOX | nih.gov |
Other Relevant Enzyme Targets
While specific studies on this compound's interaction with a broad range of enzymes are not extensively detailed in the provided context, the coumarin scaffold, of which it is a derivative, is known to interact with several key enzymes. Coumarins, in general, have been identified as inhibitors of carbonic anhydrases, particularly tumor-associated isoforms IX and XII, which are considered targets for cancer therapy. nih.gov The structural characteristics of coumarins, including the type and position of substituents, play a crucial role in determining their biological activity. nih.gov Furthermore, some coumarin derivatives have been investigated for their effects on enzymes related to the central nervous system and as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic diseases and cancer. nih.govmdpi.com The specific enzyme-inhibitory profile of this compound itself warrants further dedicated investigation to fully elucidate its pharmacological mechanism of action.
Antimicrobial Research (In Vitro)
The antimicrobial properties of coumarin derivatives are a significant area of research, and this compound and its analogues have been evaluated for their efficacy against various pathogens.
Antifungal Efficacy (e.g., against Candida albicans, Aspergillus species)
Derivatives of this compound have demonstrated notable antifungal activity. For instance, a series of 7-(2-((substituted phenyl)imino)-2-phenylethoxy)-4-methyl-2H-chromen-2-ones were synthesized and evaluated for their antifungal properties. indexcopernicus.com One compound from this series, SB-4, was found to be particularly potent against Candida albicans, showing greater efficacy than the standard antifungal drugs clotrimazole (B1669251) and terbinafine. indexcopernicus.com The minimum inhibitory concentration (MIC) values for these compounds were determined using a two-fold serial dilution method. indexcopernicus.com Other studies on different coumarin derivatives have also reported significant antifungal activity against C. albicans and Aspergillus species. researchgate.netnih.govnih.gov For example, a new coumarin derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, was shown to inhibit both mycelial growth and conidia germination in Aspergillus species by affecting the fungal cell wall. nih.gov
Antibacterial Spectrum (Gram-positive and Gram-negative strains)
The antibacterial potential of coumarin derivatives extends to both Gram-positive and Gram-negative bacteria. researchgate.netnih.govjocpr.com While specific data for this compound is limited, related coumarin structures have been shown to be effective. For example, a series of 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives were synthesized and screened for their in vitro antibacterial activity. nih.gov Certain compounds in this series displayed encouraging activity against both types of bacteria when compared to the standard drug, ciprofloxacin. nih.gov Similarly, other synthesized 2H-chromen-2-one derivatives have shown bacteriostatic and bactericidal activity against Staphylococcus aureus, Escherichia coli, and Bacillus cereus. researchgate.netjocpr.com The antibacterial activity of polyphenolic extracts, which can include coumarin-like structures, has also been noted against both Gram-positive and Gram-negative bacteria. nih.gov
Antiviral Investigations
Research into the antiviral properties of coumarin derivatives is an emerging field. While specific studies on the antiviral activity of this compound are not available in the provided results, the broader class of coumarins and other natural phenolic compounds have been investigated for their potential antiviral effects. nih.govgoogle.com For instance, some flavonoid compounds have been shown to inhibit the proliferation of coronaviruses. google.com Natural compounds are being explored as potential scaffolds for the development of antiviral drugs, including inhibitors of SARS-CoV-2 papain-like protease (PLpro). nih.gov
Anticancer and Antiproliferative Investigations (In Vitro)
The potential of coumarin derivatives as anticancer agents is a significant area of study, with research focusing on their cytotoxic effects on various cancer cell lines.
Cell Line Cytotoxicity Studies (e.g., breast cancer cell lines)
Systematic variations of the alkyl chain and substitution patterns on the coumarin scaffold have been examined for their potential to affect anticancer activity. nih.gov Cytotoxicity has been evaluated on breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). nih.gov Coumarins are often classified based on their IC50 values, with high potency being less than 80 µM. nih.gov Studies on 2-vinylchromone derivatives have also shown anticancer activity in the ERα positive MCF-7 cell line. researchgate.net Furthermore, other research has highlighted the antiproliferative effects of various compounds on breast cancer cells, indicating that this class of molecules holds promise for further investigation. mdpi.combezmialemscience.org
Apoptosis Induction and Cell Cycle Modulation
There is no available scientific literature detailing the effects of this compound on the induction of apoptosis or the modulation of the cell cycle in cancer cell lines or other preclinical models.
Multi-Targeted Anticancer Approaches
Research on multi-targeted anticancer strategies involving this compound has not been identified.
Anti-Inflammatory Effects and Related Biomarker Modulation
Specific studies investigating the anti-inflammatory effects of this compound and its ability to modulate related biomarkers are not present in the current body of scientific research.
Antioxidant and Free Radical Scavenging Properties
There are no published studies that have evaluated the antioxidant and free radical scavenging properties of this compound.
Investigation of Other Noted Biological Effects
No research has been found that explores the potential of this compound in the context of Alzheimer's disease, including any effects on amyloidogenic protein stabilization.
The immunomodulatory activities of this compound have not been a subject of published scientific inquiry.
Table of Mentioned Compounds
Mechanistic Elucidation and Molecular Interactions of 7 1 Phenylethoxy 2h Chromen 2 One
Identification of Primary Molecular Targets and Binding Sites
There are no specific studies in the reviewed scientific literature that identify the primary molecular targets or binding sites for 7-(1-phenylethoxy)-2H-chromen-2-one. Research on analogous 7-substituted coumarin (B35378) derivatives has identified various potential targets, including monoamine oxidases (MAO-A and MAO-B) and cholinesterases, often in the context of neurodegenerative diseases. nih.govnih.govmdpi.com However, without direct experimental evidence, any potential targets for this compound remain speculative.
Analysis of Ligand-Protein Interactions and Binding Modes
No published molecular modeling or crystallographic studies are available that detail the specific ligand-protein interactions or binding modes of this compound with any biological target. Such analyses, which typically involve techniques like molecular docking and molecular dynamics simulations, are crucial for understanding the precise orientation and interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern a compound's activity at its binding site. mdpi.comresearchgate.netmdpi.com For related coumarin compounds, these studies have been instrumental in elucidating structure-activity relationships, but this level of analysis has not been reported for this compound.
Detailed Enzyme Kinetics and Characterization of Inhibition Mechanisms
Detailed enzyme kinetic studies for this compound are absent from the current scientific literature. Consequently, there is no data available on its inhibitory mechanisms (e.g., competitive, non-competitive, uncompetitive) against any specific enzyme. Studies on other coumarin derivatives have established kinetic parameters like IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values against enzymes such as human carbonic anhydrases and cytochrome P450s. nih.govmdpi.com For instance, research on different 7-substituted coumarins has shown potent and selective inhibition of human monoamine oxidase B (hMAO-B) with IC₅₀ values in the nanomolar range. nih.gov However, no such quantitative data exists for this compound.
Cellular Pathway Modulation and Signal Transduction Investigations (In Vitro)
There is no published in vitro research detailing how this compound modulates cellular pathways or signal transduction cascades. Investigations into other coumarin derivatives have demonstrated effects on pathways related to apoptosis and cell cycle regulation in cancer cell lines. nih.gov For example, some coumarins have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov Additionally, certain derivatives can affect signaling related to platelet aggregation by modulating calcium ion release and cAMP levels. nih.gov Without specific experimental data, the cellular effects of this compound remain uncharacterized.
Quantitative Analysis of Biological Response
A quantitative analysis of the biological response to this compound is not available. There are no published dose-response curves, IC₅₀, or EC₅₀ (half-maximal effective concentration) values for this compound in any biological assay. This fundamental data is necessary to quantify the potency and efficacy of a compound and is a prerequisite for any further pharmacological characterization. While numerous studies provide such quantitative data for other coumarin derivatives against a wide range of biological targets, this information is absent for this compound. nih.govnih.gov
Structure Activity Relationship Sar Studies and Rational Design Principles
Impact of the 7-(1-Phenylethoxy) Moiety on Biological Activity
The substituent at the 7-position of the coumarin (B35378) ring is a critical determinant of biological activity, and the presence of a bulky, lipophilic group like 1-phenylethoxy can significantly modulate the compound's interaction with biological targets.
The 1-phenylethoxy group contains a chiral center at the benzylic carbon, meaning that 7-(1-phenylethoxy)-2H-chromen-2-one can exist as two distinct enantiomers: (R)-7-(1-phenylethoxy)-2H-chromen-2-one and (S)-7-(1-phenylethoxy)-2H-chromen-2-one. It is a well-established principle in medicinal chemistry that stereochemistry plays a pivotal role in the biological activity of chiral compounds. The differential spatial arrangement of the phenyl and methyl groups around the chiral center can lead to significant differences in how each enantiomer interacts with a chiral biological target, such as an enzyme's active site or a receptor's binding pocket.
While specific studies on the chiral separation and differential biological evaluation of the enantiomers of this compound are not extensively reported in the available literature, the general principles of stereospecificity in drug action are highly relevant. For many chiral molecules, one enantiomer exhibits significantly higher potency or a different pharmacological profile than the other. This is because the precise three-dimensional fit between a ligand and its target is often essential for optimal binding and subsequent biological response. It is therefore highly probable that the (R) and (S) enantiomers of this compound would display different biological activities.
The electronic and steric properties of the phenyl ring within the 7-(1-phenylethoxy) moiety can be fine-tuned by introducing various substituents. While specific SAR studies detailing the systematic variation of substituents on this particular phenylethoxy group are limited, research on related 7-benzyloxycoumarin derivatives provides valuable insights. The substitution pattern on the phenyl ring can influence factors such as lipophilicity, hydrogen bonding capacity, and electronic interactions with the target protein.
For instance, in a study focused on designing multifunctional agents for Alzheimer's disease, the substitution of a phenylethyloxy moiety at the 7-position was found to impart superior general activity compared to a benzyloxy moiety. sigmaaldrich.com This suggests that the additional methyl group and the specific spatial arrangement of the phenylethoxy group are beneficial for activity. Further optimization by introducing electron-donating or electron-withdrawing groups, or groups capable of forming specific interactions like hydrogen bonds, on the phenyl ring could potentially enhance potency and selectivity.
Table 1: Hypothetical Impact of Phenyl Ring Substituents on Activity
| Substituent (Position) | Electronic Effect | Steric Effect | Potential Impact on Activity |
| 4-Methoxy | Electron-donating | Moderate | May enhance binding through hydrogen bonding or electronic interactions. |
| 4-Chloro | Electron-withdrawing | Moderate | Could alter electronic interactions and improve membrane permeability. |
| 3,4-Dichloro | Electron-withdrawing | Large | May enhance binding affinity but could also introduce steric hindrance. |
| 4-Nitro | Strongly electron-withdrawing | Moderate | Can significantly alter electronic properties and potentially act as a hydrogen bond acceptor. |
This table is illustrative and based on general medicinal chemistry principles, as specific data for this compound is not available.
The length and branching of the alkyl chain connecting the coumarin-7-oxygen to the phenyl ring are crucial for correctly positioning the terminal aromatic group within the target's binding site. Studies on various 7-alkoxycoumarins have shown that altering the linker can significantly impact biological activity. For example, in the context of antifungal agents, O-alkylation of 7-hydroxycoumarin with shorter alkyl chains was found to increase activity. nih.gov
In a series of 5- and 7-hydroxycoumarin derivatives designed as serotonin (B10506) receptor antagonists, the length of the alkoxy linker played a critical role in receptor affinity. nih.gov While not a phenylethoxy group, this highlights the general principle that an optimal linker length is required to bridge the coumarin scaffold and a terminal interaction domain. Increasing or decreasing the length of the ethoxy linker in this compound, for instance to a propoxy or methoxy (B1213986) linker, would alter the distance and flexibility of the phenyl group, likely affecting binding affinity and efficacy. Branching on the linker, such as the methyl group present in the 1-phenylethoxy moiety, also introduces specific steric constraints and can influence the conformational preferences of the side chain.
Influence of Substitutions on the 2H-Chromen-2-one Core (C-3, C-4, C-5, C-6, C-8)
The electronic nature of substituents at positions C-3, C-4, C-5, C-6, and C-8 can modulate the electron density distribution within the entire coumarin ring system. This, in turn, affects the molecule's reactivity, polarity, and ability to participate in electronic interactions such as π-π stacking and hydrogen bonding with biological targets.
For example, studies on coumarin derivatives as Mcl-1 inhibitors have shown that the introduction of a hydrophobic, electron-withdrawing group at the C-4 position of a dihydroxycoumarin scaffold enhanced inhibitory capacity, whereas a hydrophilic group in the same position was detrimental. Furthermore, the presence of a catechol group (hydroxyls at C-6 and C-7) was found to be a key constituent for Mcl-1 inhibitory activity. In the context of monoamine oxidase (MAO) inhibitors, 3-phenyl substitution on the coumarin ring was shown to significantly enhance MAO-B inhibition. These findings underscore the critical role of the electronic landscape of the coumarin core in determining biological activity and selectivity.
Table 2: Influence of Electronic Nature of Substituents on Coumarin Activity
| Position | Substituent Type | General Effect on Activity |
| C-3 | Phenyl | Can enhance MAO-B inhibitory activity. |
| C-4 | Hydrophobic, Electron-withdrawing | May enhance inhibitory activity against certain targets like Mcl-1. |
| C-4 | Hydrophilic | Can be detrimental to the activity of certain inhibitors. |
| C-6, C-7 | Dihydroxy (Catechol) | Important for Mcl-1 inhibitory activity. |
For instance, the introduction of a bulky group at C-4 can restrict the rotation of substituents at C-3. In a study on Mcl-1 inhibitors, the introduction of a nitrogen-containing group at the C-5 or C-8 position, which could form an intramolecular hydrogen bond, was unfavorable for Mcl-1 inhibition, possibly due to conformational constraints. The presence of the 7-(1-phenylethoxy) group already introduces significant bulk. Therefore, additional large substituents on the coumarin ring would need to be carefully considered to avoid steric clashes that could prevent effective binding to a target. The interplay between the conformational preferences dictated by the bulky 7-alkoxy group and other substituents on the coumarin core is a key factor in the rational design of potent and selective analogs.
Lipophilicity and Hydrophilicity Considerations in SAR Development
The balance between lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) and hydrophilicity (the ability to dissolve in water) is a critical determinant of a drug molecule's pharmacokinetic and pharmacodynamic properties. In the context of coumarin derivatives, particularly those substituted at the 7-position like this compound, this balance is paramount.
Studies on a series of 7-n-alkoxycoumarins have demonstrated a direct correlation between the length of the alkoxy chain and the compound's lipophilicity. nih.gov As the chain length increases, so does the affinity for liposomal membranes, which can be used as a model for biological membranes. This partitioning behavior is crucial for understanding how these compounds traverse cellular barriers and interact with intracellular targets. nih.gov
Research has shown that for some coumarin analogs, the introduction of a hydrophobic, electron-withdrawing group can enhance biological activity. nih.gov Conversely, the addition of a hydrophilic group at the same position can be detrimental to the inhibitory potency. nih.gov The 1-phenylethoxy group in this compound contributes a significant degree of lipophilicity, which is expected to influence its interaction with biological targets. The precise impact of this specific substituent would be elucidated through comparative studies with analogs possessing varying degrees of lipophilicity at the 7-position.
A study on coumarin derivatives as Mcl-1 inhibitors highlighted the importance of the substituent at the C-4 position in conjunction with the 6,7-dihydroxy pattern. It was found that a hydrophobic electron-withdrawing group at C-4 enhanced inhibitory capacity, while a hydrophilic group was unfavorable. nih.gov While this finding is not directly on the 7-position, it underscores the principle that modulating lipophilicity is a key strategy in the SAR of coumarins.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtbzmed.ac.ir These models are invaluable tools in drug discovery, enabling the prediction of the activity of novel compounds and guiding the design of more potent analogs. nih.govtbzmed.ac.ir
For coumarin derivatives, several QSAR models have been developed for a range of biological activities, including anticancer and antioxidant effects. nih.govtbzmed.ac.irresearchgate.net These models often incorporate descriptors related to the molecule's electronic properties, size, and lipophilicity. For instance, a QSAR study on coumarin derivatives as tubulin polymerization inhibitors used a genetic algorithm combined with multiple linear regression (GA-MLR) to develop predictive models. nih.govtbzmed.ac.ir
In another study, QSAR models for the antioxidant activity of new coumarin derivatives were generated. The descriptors that appeared in the final model indicated that complexity, the ability to donate a hydrogen bond, and lipophilic character are important parameters for describing the antioxidant activity. researchgate.net A QSAR model for a series of 29 coumarin derivatives as MAO-B inhibitors showed a strong correlation between the computed Gibbs free energies of the enzyme-inhibitor complex and the experimentally observed inhibitory activities. journaljpri.com
The development of a specific QSAR model for a series of compounds including this compound would require a dataset of structurally related analogs with measured biological activity. By calculating a range of molecular descriptors for each compound, a statistically robust model could be generated to predict the activity of new derivatives and to understand the key structural features driving the observed activity.
Table 1: Examples of QSAR Studies on Coumarin Derivatives
| Biological Activity | Modeling Technique | Key Findings | Reference |
| Anticancer (HepG2 cells) | GA-MLR | Developed linear models with good predictive power based on 2D descriptors. | nih.govtbzmed.ac.ir |
| Antioxidant | MLR | Complexity, H-bond donor capacity, and lipophilicity are important for activity. | researchgate.net |
| MAO-B Inhibition | MM-PB approach | A strong correlation was found between computed Gibbs free energies and IC50 values. | journaljpri.com |
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.gov This model can then be used as a 3D query to screen virtual libraries for new compounds that possess the desired features and are therefore likely to be active.
The coumarin scaffold has been extensively used as a core element in pharmacophore modeling for various targets. frontiersin.orgresearchgate.net For instance, pharmacophore models have been developed for coumarin derivatives with antibacterial activity, taking into account molecular properties and drug-likeness. nih.gov In the context of Alzheimer's disease, the coumarin scaffold has been considered in the design of new acetylcholinesterase (AChE) inhibitors. researchgate.net
A pharmacophore model for coumarin-based MAO-B inhibitors was generated and validated, proving to be a reliable tool for virtual screening. journaljpri.com This model, derived from a set of active coumarin derivatives, could be used to identify novel compounds with the potential to inhibit MAO-B. The 7-(1-phenylethoxy) group of the title compound would be a key feature in such a model, defining a specific hydrophobic and steric interaction space.
Ligand-based drug design strategies, which rely on the knowledge of active molecules, are particularly useful when the three-dimensional structure of the biological target is unknown. For this compound, a ligand-based approach would involve synthesizing and testing a series of analogs with modifications to the phenylethoxy group and other positions on the coumarin ring. The resulting SAR data would then be used to build a pharmacophore model and guide the design of more potent compounds.
Fragment-Based Drug Design Approaches Utilizing the Coumarin Scaffold
Fragment-Based Drug Design (FBDD) is a drug discovery paradigm that starts with identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. numberanalytics.com These fragments are then grown or linked together to produce a lead compound with high affinity and selectivity. numberanalytics.com The coumarin nucleus is an ideal scaffold for FBDD due to its synthetic accessibility and its presence in numerous biologically active molecules. frontiersin.org
The coumarin scaffold can serve as a core fragment to which other chemical moieties are attached to explore interactions with a target protein. For example, a recent study described the fragment-based design and synthesis of coumarin-based thiazoles as dual c-MET and STAT-3 inhibitors for potential antitumor agents. researchgate.netnih.gov In this approach, the coumarin scaffold provides a foundational structure that is elaborated upon to achieve the desired biological activity.
In the case of this compound, the coumarin ring itself can be considered a primary fragment. The 1-phenylethoxy group can be viewed as a second fragment that occupies a specific binding pocket. An FBDD approach could involve exploring alternative fragments to replace the 1-phenylethoxy group to optimize binding affinity and other drug-like properties. Alternatively, the entire this compound molecule could be considered a larger fragment that is then combined with other fragments to target a different protein or a secondary binding site on the primary target.
The successful application of FBDD relies on sensitive biophysical techniques to detect the weak binding of the initial fragments. Once a hit is identified, medicinal chemistry efforts are employed to grow the fragment into a more potent lead compound. numberanalytics.com
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling have become indispensable tools in the study and development of novel compounds, including the coumarin (B35378) class to which 7-(1-phenylethoxy)-2H-chromen-2-one belongs. These in silico techniques provide profound insights into molecular behavior, guiding experimental research and accelerating the discovery process.
Derivatives, Analog Design, and Lead Optimization Strategies
Design and Synthesis of Hybrid Molecules Incorporating the 7-(1-phenylethoxy)-2H-chromen-2-one Scaffold
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores (the active parts of different drug molecules) to create a single hybrid molecule. This approach aims to develop new chemical entities with improved affinity, selectivity, and efficacy, or a desired dual-mode of action. nih.gov The coumarin (B35378) scaffold is a popular choice for molecular hybridization due to its versatile biological activities. nih.gov
While specific examples of hybrid molecules derived directly from the this compound scaffold are not extensively documented in the available literature, the general strategy for creating such hybrids would involve the synthesis of derivatives where a second pharmacophore is attached to the coumarin nucleus. For instance, coumarin-chalcone hybrids have been synthesized and investigated for their potential biological activities. nih.gov The synthesis of such a hybrid using a 7-alkoxy-coumarin as a starting point would typically involve reacting a 7-hydroxycoumarin with a haloalkane to introduce a linker, which is then further reacted with a hydroxychalcone. nih.gov
Table 1: Conceptual Design of Hybrid Molecules from a 7-Alkoxy-Coumarin Scaffold
| Hybrid Concept | Potential Second Pharmacophore | Rationale for Hybridization |
| Coumarin-Thiazole Hybrid | Thiazole (B1198619) | Combining the anticancer properties of both coumarin and thiazole moieties. rsc.org |
| Coumarin-Imidazole Hybrid | Imidazole | To develop novel anticancer candidates with potential activity against drug-resistant cancers. rsc.org |
| Coumarin-Triazole Hybrid | 1,2,4-Triazole | To explore enhanced anticancer activity. rsc.org |
Scaffold Hopping and Bioisosteric Replacement Strategies for Enhanced Activity/Selectivity
Scaffold hopping is a medicinal chemistry strategy used to identify novel molecular backbones (scaffolds) that can mimic the biological activity of a known active compound. google.com This approach is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming synthetic challenges. For the this compound scaffold, this could involve replacing the coumarin core with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups.
Bioisosteric replacement is a related strategy that involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a similar biological response. rsc.org This can be used to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound, bioisosteric replacements could be applied to various parts of the molecule:
The Coumarin Core: The entire 2H-chromen-2-one system could be replaced by other bicyclic heteroaromatic systems.
The Ether Linkage: The oxygen atom of the ethoxy group could be replaced with sulfur (thioether) or an amino group (amine).
The Phenyl Ring: The phenyl group could be substituted with other aromatic or heteroaromatic rings to explore different binding interactions.
While specific studies detailing scaffold hopping or bioisosteric replacement for this compound are limited, the principles are widely applied to the broader class of coumarin derivatives.
Development of Prodrugs Based on the this compound Structure
A prodrug is an inactive or less active form of a drug that is metabolized in the body to produce the active therapeutic agent. Prodrug strategies are often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as to reduce toxicity and improve patient compliance.
For a compound like this compound, several prodrug strategies could be envisioned. For example, if the compound's activity is dependent on the free hydroxyl group after cleavage of the phenylethoxy moiety, then the parent compound itself could be considered a prodrug of 7-hydroxycoumarin. However, if the entire molecule is the active pharmacophore, modifications could be made to other parts of the structure to create a prodrug.
Common prodrug approaches for compounds with hydroxyl groups involve the formation of esters or carbonates, which can be cleaved by esterases in the body to release the active drug. In the case of coumarins, various prodrugs have been designed to enhance their therapeutic potential.
Rational Design of Multi-Target Ligands
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological targets. Multi-target ligands are single molecules designed to interact with two or more of these targets simultaneously. This approach can offer advantages over single-target drugs or combination therapies, including improved efficacy and a reduced likelihood of developing drug resistance.
The rational design of multi-target ligands based on the this compound scaffold would involve identifying a secondary pharmacological target relevant to the intended therapeutic area and then modifying the structure to incorporate features that enable binding to this second target. For example, coumarin derivatives have been explored as inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterases, which are relevant in neurodegenerative diseases. nih.gov A multi-target ligand could be designed to inhibit one of these enzymes while also interacting with another target involved in the disease pathology.
Combinatorial Chemistry and Library Synthesis Approaches for Diversity Generation
Combinatorial chemistry is a powerful set of techniques for rapidly synthesizing a large number of different but structurally related molecules, known as a chemical library. This approach is widely used in drug discovery to explore the structure-activity relationships (SAR) of a lead compound and to identify new compounds with improved properties.
For the this compound scaffold, combinatorial chemistry could be used to generate a library of derivatives with diverse substituents at various positions on the coumarin ring and the phenylethoxy group. For example, a library could be created by reacting a common 7-hydroxycoumarin intermediate with a variety of substituted phenylethyl halides. Alternatively, different substituents could be introduced at the 3- and 4-positions of the coumarin ring.
Table 2: Conceptual Combinatorial Library from a 7-Hydroxycoumarin Intermediate
| Building Block 1 (Coumarin Core) | Building Block 2 (Side Chain Precursor) | Resulting Library |
| 7-hydroxy-2H-chromen-2-one | A diverse set of substituted 1-halo-1-phenylethanes | A library of this compound derivatives with various substituents on the phenyl ring. |
| 7-hydroxy-4-methyl-2H-chromen-2-one | A diverse set of substituted 1-halo-1-phenylethanes | A library of 4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one derivatives. |
The synthesized library would then be screened for biological activity to identify promising new lead compounds. While specific combinatorial libraries based on this compound are not detailed in the available literature, this strategy remains a cornerstone of modern medicinal chemistry for lead optimization. nih.gov
Future Research Directions and Translational Perspectives Preclinical Focus
Exploration of Novel Biological Targets and Uncharted Therapeutic Areas
Future research on 7-(1-phenylethoxy)-2H-chromen-2-one should prioritize the discovery of new biological targets to fully understand its therapeutic potential. The coumarin (B35378) scaffold, a core component of this compound, is known to interact with a wide range of enzymes and receptors within the body. nih.gov This inherent versatility suggests that this compound may influence cellular pathways beyond its currently known effects. Advanced techniques like high-throughput screening and chemical biology approaches can be used to identify these unknown molecular interactions. nih.govnih.gov
The structural characteristics of coumarin derivatives, such as low molecular weight and high bioavailability, make them suitable candidates for drug development across various diseases. nih.gov The diverse pharmacological effects of coumarins—including anticancer, anti-inflammatory, and neuroprotective activities—suggest that this compound could be effective in new therapeutic areas. nih.goveurekaselect.com For instance, research has shown that coumarin derivatives can inhibit signaling pathways involved in tumor cell proliferation and angiogenesis. nih.gov Further investigation into such areas could reveal the full therapeutic scope of this specific compound.
Optimization of Synthetic Efficiency, Scalability, and Sustainability for Research Applications
Traditional methods for synthesizing coumarins, such as the Pechmann condensation and Knoevenagel condensation, are being updated with modern techniques like microwave irradiation and ultrasound-assisted synthesis to enhance efficiency. nih.govjetir.org For large-scale production, developing a robust and reproducible synthetic route is crucial. tandfonline.com Flow chemistry, for example, presents a safer and more scalable alternative to conventional batch processing for producing the quantities needed for extensive preclinical trials. mdpi.com
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies
To gain a comprehensive understanding of how this compound functions at a molecular level, integrating omics technologies is essential. nih.govfrontiersin.org These technologies, including proteomics and metabolomics, allow for a large-scale analysis of proteins and metabolites, offering a system-wide view of the compound's biological impact. biobide.comrevespcardiol.org This approach moves beyond a single-target focus to reveal the complex network of interactions affected by the compound. researchgate.net
Proteomics can identify specific proteins whose expression or modification is altered by the compound, providing direct links to cellular functions. revespcardiol.orgcreative-proteomics.com Metabolomics can reveal changes in cellular metabolic pathways, which is crucial for understanding the compound's effects in metabolic diseases. nih.govresearchgate.net By combining these omics datasets, researchers can build a detailed model of the compound's mechanism of action, identify biomarkers for its efficacy, and predict potential side effects. researchgate.netmdpi.com
Emerging Methodologies in Medicinal Chemistry and Chemical Biology Applicable to Coumarins
The application of new methodologies in medicinal chemistry and chemical biology can accelerate the development of improved analogs of this compound. nih.govnih.gov Techniques like molecular hybridization, which combines two or more pharmacophores, can lead to new compounds with enhanced activity and reduced toxicity. nih.gov The coumarin scaffold is a versatile base for creating such hybrids. nih.gov
Chemical biology provides tools like fluorescent probes and self-reporting donors to study the interactions of coumarins within living cells in real-time. eurekaselect.commdpi.com For instance, coumarin derivatives have been designed as fluorescent sensors to monitor biological systems. eurekaselect.com Computational tools, including molecular docking and dynamics simulations, are also vital for rationally designing new coumarin derivatives with optimized properties, helping to predict their binding affinity and interaction with target proteins. rsc.orgfrontiersin.org
Identification and Validation of the Compound as a Preclinical Lead for Specific Disease Indications
A crucial next step is to rigorously validate this compound as a preclinical lead for specific diseases. mdpi.com This involves comprehensive testing in relevant animal models to evaluate its efficacy and preliminary safety. figshare.com The selection of appropriate animal models that accurately reflect the human disease is essential for obtaining translatable results. mdpi.com
The validation process must also include the development of pharmacodynamic biomarkers to confirm that the compound is engaging its target in vivo and producing the desired biological effect. mdpi.com Preliminary pharmacokinetic studies are necessary to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which will guide dosing for further studies. frontiersin.orgmdpi.com A strong data package demonstrating a clear dose-response relationship, significant in vivo efficacy, and an acceptable safety margin is required to move the compound forward as a preclinical candidate. figshare.com
Q & A
Q. What are the established synthetic routes for 7-(1-phenylethoxy)-2H-chromen-2-one, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step organic reactions. A common approach involves the Pechmann condensation, where a phenol derivative reacts with a β-keto ester under acidic conditions (e.g., H₂SO₄ or FeCl₃ catalysis). For example, substituted phenols can react with ethyl phenylpropiolate to form the chromen-2-one core, followed by etherification at the 7-position using 1-phenylethanol . Key variables include:
- Catalyst choice : FeCl₃ enhances regioselectivity in condensation reactions .
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive intermediates .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) for biological assays .
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. SHELX programs (e.g., SHELXL) refine crystallographic data to determine molecular packing and hydrogen-bonding networks .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Peaks at δ 5.2–5.5 ppm (ethoxy protons) and δ 160–165 ppm (carbonyl carbons) confirm substitution patterns .
- FT-IR : Absorbance at ~1700 cm⁻¹ (C=O stretch) and 1200–1250 cm⁻¹ (C-O-C ether linkage) .
Q. What are the primary biological screening models for this compound?
Initial evaluations focus on:
- Antiproliferative activity : Cell viability assays (e.g., MTT) using cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases to identify mechanistic targets .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound derivatives for enhanced bioactivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like DNA topoisomerase II or EGFR kinase. Substituent modifications (e.g., halogenation at position 6) improve hydrophobic interactions .
- QSAR modeling : Regression analysis correlates electronic parameters (e.g., Hammett σ) with IC₅₀ values to prioritize synthetic targets .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .
Q. What strategies resolve contradictions in reported biological data for coumarin derivatives?
Discrepancies in IC₅₀ values or mechanism hypotheses arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in viability assays) .
- Structural impurities : Use HPLC-MS to verify compound purity (>98%) before testing .
- Cell-line specificity : Compare results across multiple models (e.g., primary vs. immortalized cells) .
Q. How does the 1-phenylethoxy substituent influence photophysical properties compared to other coumarin derivatives?
- Fluorescence quenching : The bulky phenylethoxy group reduces quantum yield (Φ) by 20–30% compared to 7-methoxy analogs due to steric hindrance of π-conjugation .
- Solvatochromism : Polar solvents (e.g., DMSO) shift emission maxima (λem) by 10–15 nm, indicating dipole-dipole interactions .
Methodological Tables
Q. Table 1. Comparative Yields for Synthetic Routes
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Pechmann condensation | H₂SO₄ | 100 | 65 | 92 | |
| FeCl₃-catalyzed | FeCl₃ | 80 | 78 | 95 | |
| Microwave-assisted | – | 120 (microwave) | 85 | 97 |
Q. Table 2. Key Bioactivity Data
| Assay Type | Model System | IC₅₀/EC₅₀ (μM) | Mechanism Hypothesis | Reference |
|---|---|---|---|---|
| Antiproliferative | HeLa cells | 12.4 ± 1.2 | DNA intercalation | |
| Antimicrobial | S. aureus | 25.8 ± 2.1 | Cell wall disruption | |
| Kinase inhibition | EGFR kinase | 8.9 ± 0.7 | ATP-binding blockade |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
